![molecular formula C16H21NO3 B13682405 8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cbz-2-methyl-8-azabicyclo[321]octan-2-ol is a chemical compound that belongs to the class of tropane alkaloids
Preparation Methods
The synthesis of 8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Industrial production methods often rely on the hydrogenation of intermediates using catalysts such as active nickel .
Chemical Reactions Analysis
8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Tropine: Another tropane alkaloid with similar biological activities.
Scopolamine: Known for its use in medicine, particularly for its anticholinergic properties.
Cocaine: A well-known tropane alkaloid with potent stimulant effects
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl 2-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(19)10-9-13-7-8-14(16)17(13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13-14,19H,7-11H2,1H3 |
InChI Key |
PPYZKEYCHODBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2CCC1N2C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


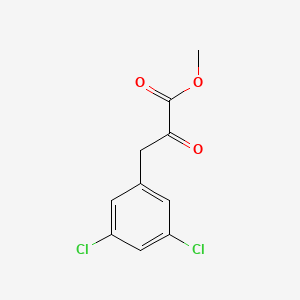
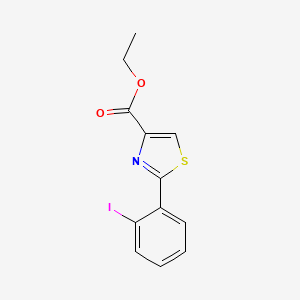
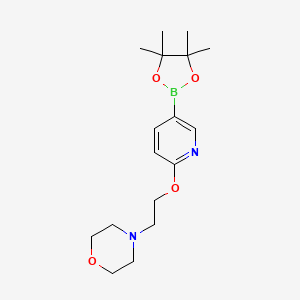
![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)

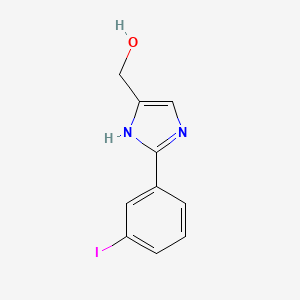
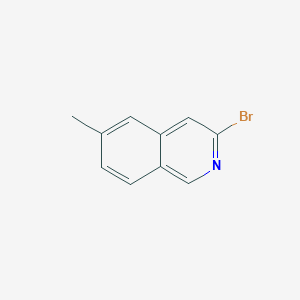
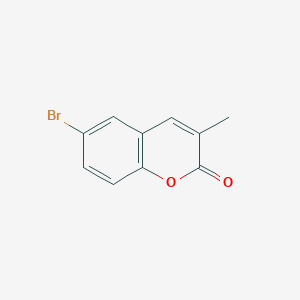
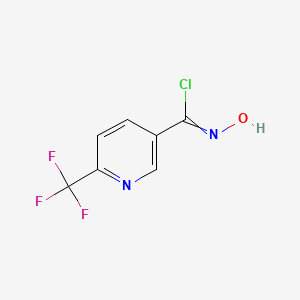

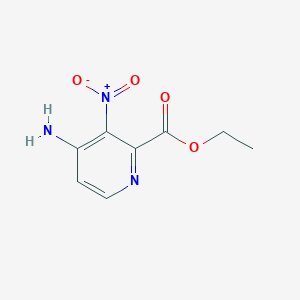
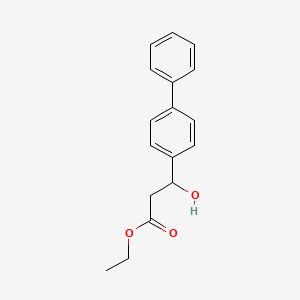
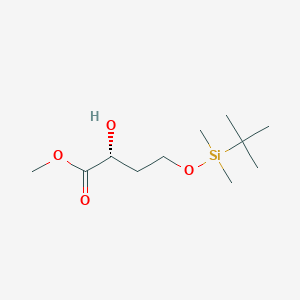
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
